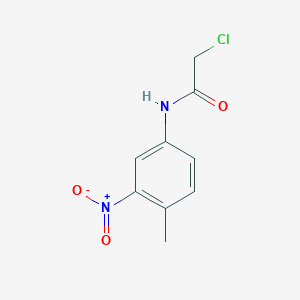

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide

Vue d'ensemble

Description

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide is a synthetic intermediate . It has been used in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity . It can also be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .

Molecular Structure Analysis

The molecular formula of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide is C9H9ClN2O3 . The InChI key is JAWLWNKATJAODJ-UHFFFAOYSA-N . More detailed structural information can be found on databases like ChemSpider .Chemical Reactions Analysis

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .Physical And Chemical Properties Analysis

The molecular weight of this compound is 228.63 . It has a density of 1.4±0.1 g/cm3 . The boiling point is predicted to be 401.7±40.0 °C at 760 mmHg . The compound is a solid at room temperature .Applications De Recherche Scientifique

Pharmaceutical Aspects

The compound exhibits potential in pharmaceutical research. Some studies have explored its derivatives for their pharmacological properties. Researchers have synthesized and characterized salphen-Al complexes using similar structures, which could have applications in ring-opening polymerization catalysis.

Anti-Inflammatory and Analgesic Activities

Derivatives of this compound have demonstrated anti-inflammatory and analgesic properties. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising results . These findings suggest potential therapeutic applications in pain management and inflammation control.

Anticancer Activity

2-Chloro-N-(4-methyl-3-nitrophenyl)acetamide serves as a synthetic intermediate in the synthesis of maternal embryonic leucine zipper kinase (MELK) inhibitors with anticancer activity . These inhibitors could play a crucial role in cancer treatment by targeting specific pathways involved in tumor growth.

Antibacterial Properties

While not directly studied for antibacterial effects, related acetamide derivatives (such as N-(4-fluoro-3-nitrophenyl)acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide ) have been investigated . These compounds may exhibit antibacterial activity against pathogens like Klebsiella pneumoniae. Further research is needed to explore their potential in combating bacterial infections.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It has been used as a synthetic intermediate in the creation of inhibitors for the maternal embryonic leucine zipper kinase (melk) . MELK is a protein kinase implicated in various cellular processes, including cell cycle progression and apoptosis .

Mode of Action

Given its use in the synthesis of melk inhibitors , it can be inferred that the compound might interact with the kinase to inhibit its activity, thereby affecting cell cycle progression and apoptosis.

Biochemical Pathways

The biochemical pathways affected by 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide are likely related to its role as a MELK inhibitor . MELK plays a crucial role in various cellular processes, including cell cycle progression, stem cell phenotype, apoptosis, and cancer progression. Therefore, the inhibition of MELK could affect these pathways and their downstream effects.

Pharmacokinetics

Its solubility in organic solvents like chloroform, dmso, and methanol suggests that it might have good bioavailability.

Result of Action

The molecular and cellular effects of 2-chloro-N-(4-methyl-3-nitrophenyl)acetamide’s action are likely to be related to its role as a MELK inhibitor . By inhibiting MELK, it could potentially affect cell cycle progression, stem cell phenotype, apoptosis, and cancer progression.

Action Environment

It should be stored under inert gas at 2-8°c , suggesting that temperature and exposure to oxygen might affect its stability.

Propriétés

IUPAC Name |

2-chloro-N-(4-methyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c1-6-2-3-7(11-9(13)5-10)4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFSOJSNZWHKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2599428.png)

![2-{[4-(2,4-Dimethylbenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2599433.png)

![1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2599436.png)

![Methyl 4-{[({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2599438.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2599440.png)

![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)

![2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2599447.png)